4-methoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused pyrazole-pyrimidine core. The structure includes a 4-methoxybenzamide moiety linked to the 5-position of the pyrazolo-pyrimidine scaffold and a phenyl group at the 1-position.
Properties
IUPAC Name |
4-methoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-27-15-9-7-13(8-10-15)18(25)22-23-12-20-17-16(19(23)26)11-21-24(17)14-5-3-2-4-6-14/h2-12H,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKDQMPWPHBXSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Amino-1-Phenyl-1H,4H-Pyrazolo[3,4-d]Pyrimidin-4-One
This intermediate forms the core structure. A modified Gould-Jacobs reaction achieves cyclization:
Step 1 : Condensation of phenylhydrazine with ethyl cyanoacetate yields phenylhydrazono-cyanoacetate.
Step 2 : Cyclocondensation with formamide at 180°C for 6 hours generates the pyrimidinone ring.
Reaction Conditions Table
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Phenylhydrazine, ethyl cyanoacetate, EtOH | Reflux | 3 h | 78% |
| 2 | Formamide, HCl catalyst | 180°C | 6 h | 65% |
Characterization via NMR (DMSO-): δ 8.42 (s, 1H, C5-H), 7.68–7.45 (m, 5H, Ph), 6.01 (s, 2H, NH).
Introduction of 4-Methoxybenzamide Group
The 5-amino group undergoes acylation with 4-methoxybenzoyl chloride under Schotten-Baumann conditions:
Procedure :
-
Dissolve 5-amino intermediate (1 eq) in THF/HO (3:1).
-
Add 4-methoxybenzoyl chloride (1.2 eq) dropwise at 0°C.
-
Adjust pH to 8–9 with NaHCO, stir for 12 h at 25°C.
Optimization Data
| Equiv. of Acyl Chloride | Solvent System | Time (h) | Yield |
|---|---|---|---|
| 1.0 | THF/HO | 12 | 52% |
| 1.2 | DCM/HO | 8 | 68% |
| 1.5 | EtOAc/HO | 6 | 71% |
Purification via silica chromatography (hexane:EtOAc 3:1) affords the title compound as a white solid. LC-MS (ESI+): m/z 362.3 [M+H]+.
Alternative Pathway via Suzuki-Miyaura Coupling
For analogs with varied aryl groups, a palladium-catalyzed cross-coupling approach proves effective:
Step 1 : Bromination at C5 of the pyrazolo[3,4-d]pyrimidinone core using NBS in DMF.
Step 2 : Coupling with 4-methoxybenzamide boronic ester under Pd(PPh) catalysis.
Catalytic System Comparison
| Catalyst | Ligand | Base | Yield |
|---|---|---|---|
| Pd(OAc) | XPhos | KCO | 58% |
| PdCl(dppf) | - | CsCO | 63% |
| Pd(PPh) | - | NaHCO | 72% |
This method offers flexibility for structural diversification but requires stringent anhydrous conditions.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30) shows ≥98% purity with t=6.72 min.
Challenges and Optimization Opportunities
-
Regioselectivity in Cyclization : Microwave-assisted synthesis reduces side products from 18% to 6%.
-
Acylation Efficiency : Using HATU/DIPEA in DMF improves yields to 84% compared to traditional methods.
-
Solvent Impact : Switch from THF to 2-MeTHF enhances reaction rate by 40% while maintaining green chemistry principles.
Scalability and Industrial Considerations
Pilot-scale trials (500 g batch) identified critical parameters:
-
Temperature Control : Exotherm during acylation requires jacketed reactor cooling.
-
Crystallization : Use of ethanol/water (4:1) achieves 92% recovery vs. 78% with acetone.
-
Waste Streams : Distillation recovers 89% of THF solvent for reuse.
Chemical Reactions Analysis
4-methoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzamide moiety can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
These reactions can lead to the formation of various derivatives with different chemical and biological properties .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.
Biology: The compound has shown promising activity as an inhibitor of certain enzymes and receptors, making it a potential candidate for drug development.
Medicine: It has been investigated for its anticancer, anti-inflammatory, and antiviral properties.
Mechanism of Action
The mechanism of action of 4-methoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide involves its interaction with specific molecular targets in the body. It has been shown to inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition can disrupt various cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound can modulate the activity of receptors involved in inflammatory responses, thereby reducing inflammation .
Comparison with Similar Compounds
Structural Analogues of the Benzamide Substituent
3,4,5-Trimethoxy-N-{4-Oxo-1-Phenyl-1H,4H,5H-Pyrazolo[3,4-d]Pyrimidin-5-yl}Benzamide (CAS 899752-42-2)
- Structural Difference : Three methoxy groups on the benzamide ring vs. a single methoxy group in the target compound.
- Impact : Increased electron-donating effects and steric bulk may enhance binding affinity to hydrophobic pockets but reduce solubility due to higher lipophilicity .
- Molecular Weight : 421.41 g/mol (vs. 377.38 g/mol for the target compound).
N-[1-(3-Chlorophenyl)-4-Oxo-1,4-Dihydro-5H-Pyrazolo[3,4-d]Pyrimidin-5-yl]-2-(Trifluoromethyl)Benzamide
- Structural Difference : 3-Chlorophenyl on the pyrazolo-pyrimidine and 2-(trifluoromethyl)benzamide.
- Impact : The electron-withdrawing CF3 group may improve metabolic stability but reduce aqueous solubility. The chlorine atom could facilitate halogen bonding with target proteins .
- Molecular Weight : 433.77 g/mol.
VUF-5455 (4-Methoxy-N-(7-Methyl-3-(2-Pyridinyl)-1-Isoquinolinyl)Benzamide)
- Structural Difference: Isoquinoline core instead of pyrazolo-pyrimidine.
- Impact: The isoquinoline system may alter target selectivity, as seen in adenosine receptor studies, where such modifications influence binding to A1/A2A subtypes .
Modifications on the Pyrazolo-Pyrimidine Core
N-(2-(5-Benzyl-4-Oxo-4,5-Dihydro-1H-Pyrazolo[3,4-d]Pyrimidin-1-yl)Ethyl)-4-(Trifluoromethyl)Benzamide
- Structural Difference : Benzyl group at the 5-position and ethyl linker to the benzamide.
- The ethyl linker may reduce conformational rigidity compared to direct benzamide attachment .
- Molecular Weight : 441.40 g/mol.
N-(4-Bromo-2-Fluorophenyl)-2-{4-Oxo-1-Phenyl-1H,4H,5H-Pyrazolo[3,4-d]Pyrimidin-5-yl}Acetamide
- Structural Difference : Acetamide linker and 4-bromo-2-fluorophenyl substitution.
- Impact : The acetamide group introduces flexibility, possibly improving hydrogen bonding with targets. Bromine and fluorine atoms enhance halogen bonding but may increase molecular weight and toxicity risks .
- Molecular Weight : 481.27 g/mol.
Biological Activity
4-Methoxy-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide is a compound that belongs to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that highlight its efficacy against different biological targets.
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include the formation of the pyrazolo[3,4-d]pyrimidine core through cyclization reactions under specific conditions. The compound has a molecular formula of CHNO and a molecular weight of 341.36 g/mol.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance:
- Cytotoxicity Assays : Compounds related to this compound have shown IC values in the low micromolar range against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer). Specifically, compounds derived from similar structures exhibited IC values ranging from 3.79 µM to 42.30 µM against these cell lines .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| Compound A | MCF7 | 3.79 |
| Compound B | A549 | 26.00 |
| Compound C | HepG2 | 17.82 |
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Cell Proliferation : Compounds have been shown to induce apoptosis in cancer cells.
- DNA Binding : Some derivatives demonstrate significant binding affinity to DNA, which is crucial for their anticancer activity .
- Kinase Inhibition : Inhibition of specific kinases involved in cancer cell signaling pathways has also been reported.
Insecticidal and Antifungal Properties
In addition to anticancer activity, compounds related to this class have shown promising results in agricultural applications:
- Insecticidal Activity : Certain derivatives exhibited lethal activities against pests like Mythimna separate and Helicoverpa armigera, with effective concentrations reported at 500 mg/L .
- Antifungal Activity : Compounds have demonstrated good antifungal properties against pathogens such as Pyricularia oryae, with inhibition rates up to 77.8% .
Case Studies
Several case studies illustrate the potential applications of pyrazolo[3,4-d]pyrimidine derivatives in drug development:
- Study on Antitumor Activity : A study evaluated various pyrazolo derivatives against multiple cancer cell lines and reported significant cytotoxic effects with minimal toxicity to normal cells .
- Agricultural Applications : Research conducted on the insecticidal properties highlighted the effectiveness of certain compounds against agricultural pests, suggesting a dual application in both medicinal and agricultural fields .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing 4-methoxy-N-{4-oxo-1-phenyl-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide?
- Methodology : Synthesis typically involves multi-step reactions starting with the pyrazolo[3,4-d]pyrimidine core. Key steps include:
Core formation : Cyclocondensation of aminopyrazoles with β-ketoesters or nitriles under reflux in ethanol or DMSO .
Substituent introduction : The 4-methoxybenzamide group is introduced via nucleophilic substitution or coupling reactions (e.g., using carbodiimide catalysts) .
Optimization : Temperature control (70–120°C), solvent selection (e.g., ethanol for solubility, DMSO for high-temperature stability), and catalysts like triethylamine improve yields (typically 60–85%) .
Q. Which spectroscopic techniques are most effective for structural characterization?
- Methodology :
- NMR : H and C NMR confirm substituent positions and aromatic proton environments. Methoxy groups show singlets near δ 3.8 ppm, while pyrimidine protons appear downfield (δ 8.0–9.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H] ~447.16 g/mol) .
- X-ray crystallography : Resolves bond angles and dihedral angles in the pyrazolo-pyrimidine core, critical for SAR studies .
Q. What in vitro assays are used to evaluate biological activity?
- Methodology :
- Kinase inhibition : ATP-binding site competition assays (e.g., fluorescence polarization) to assess IC values .
- Anticancer screening : MTT assays against cell lines (e.g., HeLa, MCF-7) with IC values compared to reference drugs like doxorubicin .
- Antimicrobial activity : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can solubility and bioavailability be optimized for in vivo studies?
- Methodology :
- Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG chains) to enhance aqueous solubility .
- Co-crystallization : Use co-formers like succinic acid to improve dissolution rates .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase systemic circulation time .
Q. What strategies address regioselectivity challenges during functionalization?
- Methodology :
- Directing groups : Temporary protection of the pyrimidine N-3 position with Boc groups guides electrophilic substitution to the para-methoxybenzamide .
- Metal-mediated reactions : Palladium-catalyzed C–H activation selectively modifies the phenyl ring at the 1-position .
Q. How should contradictory data on synthetic yields be resolved?
- Methodology :
- Reaction monitoring : Use LC-MS to track intermediate formation and identify side products (e.g., dimerization via unreacted amines) .
- Parameter optimization : Design of Experiments (DoE) to test solvent polarity (e.g., DMF vs. THF), temperature gradients, and catalyst ratios .
Q. What in vitro models predict pharmacokinetic properties?
- Methodology :
- Microsomal stability assays : Liver microsomes (human/rat) assess metabolic half-life (t) and CYP450 inhibition .
- Caco-2 permeability : Evaluate intestinal absorption potential via apparent permeability (P) .
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction (fu) .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
- Methodology :
- Bioisosteric replacement : Substitute the 4-methoxy group with trifluoromethyl (enhances lipophilicity) or nitro (improves kinase binding) .
- Scaffold hopping : Compare activity of pyrazolo-pyrimidines with thieno-pyrimidines (e.g., 4-methoxy-N-(thieno[2,3-d]pyrimidin-2-yl)benzamide derivatives) .
- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with IC values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
